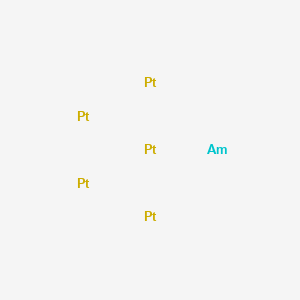
Americium--platinum (1/5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Americium–platinum (1/5) is a compound consisting of one part americium and five parts platinum Americium is a synthetic element with the atomic number 95, belonging to the actinide series Platinum, on the other hand, is a naturally occurring transition metal with the atomic number 78
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of americium–platinum (1/5) involves the reaction of americium with platinum under controlled conditions. One common method is the direct combination of americium and platinum metals in a high-temperature environment. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of americium–platinum (1/5) is limited due to the rarity and radioactivity of americium. small-scale production can be achieved using specialized facilities equipped to handle radioactive materials. The process involves the purification of americium from nuclear waste and its subsequent reaction with platinum.
Chemical Reactions Analysis
Types of Reactions: Americium–platinum (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Americium in the compound can be oxidized using strong oxidizing agents such as nitric acid.
Reduction: Reduction of americium can be achieved using reducing agents like hydrogen gas.
Substitution: Substitution reactions can occur when americium or platinum atoms are replaced by other elements or compounds under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of americium may result in the formation of americium oxides, while reduction can yield metallic americium.
Scientific Research Applications
Chemistry: The compound can be used to study the chemical behavior of actinides and transition metals.
Biology: Research on the biological effects of americium–platinum (1/5) can provide insights into the interaction of radioactive elements with biological systems.
Medicine: Although not widely used in medicine, the compound’s radioactive properties could be explored for potential therapeutic applications.
Industry: Americium–platinum (1/5) can be used in specialized industrial applications, such as in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of americium–platinum (1/5) involves its interaction with molecular targets and pathways within a given system. The compound’s effects are primarily due to the radioactive properties of americium, which can cause ionization and damage to molecular structures. Platinum, being a transition metal, can also participate in catalytic processes and electron transfer reactions.
Comparison with Similar Compounds
Americium Oxides: Compounds like americium(III) oxide (Am2O3) and americium(IV) oxide (AmO2) are similar in that they contain americium but differ in their oxidation states and properties.
Platinum Compounds: Compounds such as platinum(II) chloride (PtCl2) and platinum(IV) oxide (PtO2) share similarities with americium–platinum (1/5) in terms of containing platinum but differ in their chemical behavior and applications.
Uniqueness: Americium–platinum (1/5) is unique due to the combination of a radioactive actinide and a stable transition metal. This combination results in a compound with distinct chemical and physical properties, making it valuable for specialized research and industrial applications.
Properties
CAS No. |
11070-93-2 |
|---|---|
Molecular Formula |
AmPt5 |
Molecular Weight |
1218.5 g/mol |
IUPAC Name |
americium;platinum |
InChI |
InChI=1S/Am.5Pt |
InChI Key |
UUHXBQZJVGBXHL-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Pt].[Pt].[Pt].[Pt].[Am] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


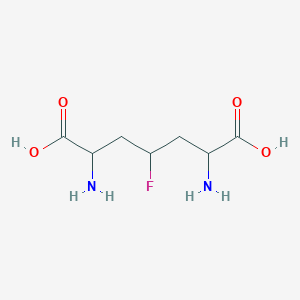

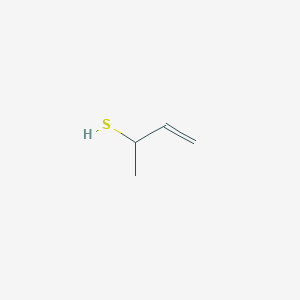


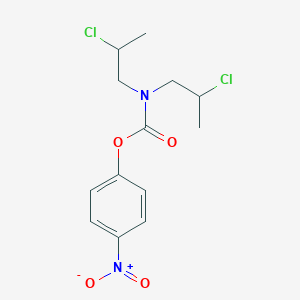
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
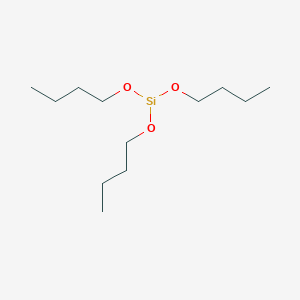
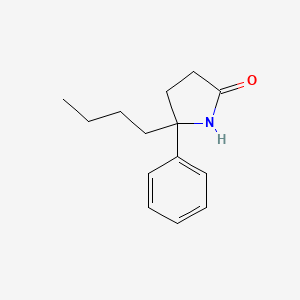

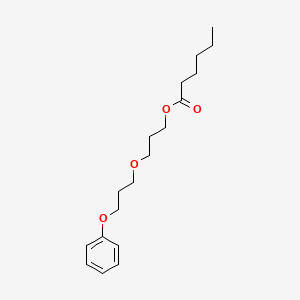
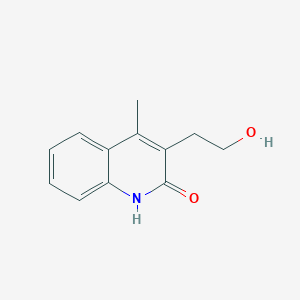
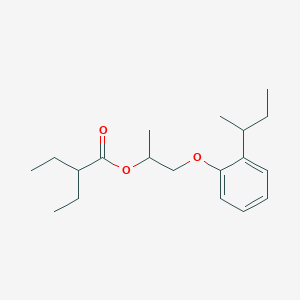
![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
